molecular formula C20H12Cl2FN3O2S2 B2706668 N-(3-chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260991-23-8

N-(3-chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2706668
CAS No.: 1260991-23-8
M. Wt: 480.35
InChI Key: FUBAQPJPECSOSY-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C20H12Cl2FN3O2S2 and its molecular weight is 480.35. The purity is usually 95%.
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Biological Activity

N-(3-chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (CAS No. 882079-60-9) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article discusses its biological activity, including in vitro studies, molecular docking analyses, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C28H20Cl2F2N2O2SC_{28}H_{20}Cl_{2}F_{2}N_{2}O_{2}S, with a molecular weight of 621.56 g/mol. The presence of halogen atoms (chlorine and fluorine) is significant as they often enhance biological activity through improved interaction with biological targets.

Biological Activity Overview

  • Antimicrobial Activity :
    • Studies have indicated that derivatives of thieno[3,2-d]pyrimidines exhibit antimicrobial properties. For example, compounds similar to this compound have shown effectiveness against various bacterial and fungal strains in preliminary tests .
  • Inhibition of Enzymes :
    • Molecular docking studies suggest that this compound may interact with key enzymes involved in inflammatory processes, such as cyclooxygenases (COX) and lipoxygenases (LOX). Compounds with similar structures have demonstrated moderate inhibition against COX-2 and LOX enzymes, which are critical targets for anti-inflammatory therapies .
  • Cytotoxicity :
    • In vitro assays against cancer cell lines have shown that compounds related to this structure can exhibit cytotoxic effects. For instance, derivatives were tested against MCF-7 breast cancer cells and showed varying degrees of cytotoxicity, with some exhibiting IC50 values in the micromolar range .

Table 1: Biological Activity Summary

Activity Result Reference
AntimicrobialActive against bacterial/fungal strains
COX-2 InhibitionModerate inhibition observed
Cytotoxicity (MCF-7)IC50 values ranging from 10 to 30 µM

Case Studies

  • Thieno[3,2-d]pyrimidine Derivatives :
    • A series of thieno[3,2-d]pyrimidine derivatives were synthesized and evaluated for their antimicrobial activity. Among them, compounds with similar substituents to this compound showed promising results against both Gram-positive and Gram-negative bacteria .
  • Molecular Docking Studies :
    • Computational studies have demonstrated that the presence of halogen atoms enhances the binding affinity to protein targets involved in inflammation. The docking results indicated that the compound forms stable interactions with amino acid residues critical for enzyme activity .

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl2FN3O2S2/c21-11-1-4-13(5-2-11)26-19(28)18-16(7-8-29-18)25-20(26)30-10-17(27)24-12-3-6-15(23)14(22)9-12/h1-9H,10H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBAQPJPECSOSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=C(C=C4)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl2FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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